

# Physical and chemical properties of labeled IQ compound

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## Compound of Interest

Compound Name: 2-Amino-3-methyl-3H-imidazo[4,5-F]quinoline-2-13C

Cat. No.: B569154

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An In-depth Technical Guide on the Physical and Chemical Properties of Isfagomine (IQ Compound)

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Isfagomine, a potent iminosugar inhibitor of glycosidases. The information is intended for researchers, scientists, and professionals in the field of drug development and glycobiology.

## Physicochemical Properties

Isfagomine is a synthetic iminosugar, an analogue of glucose where the ring oxygen is replaced by a nitrogen atom and the anomeric carbon is moved out of the ring. This structure makes it a powerful inhibitor of various glycosidases.

## Quantitative Data Summary

The key physical and chemical properties of Isfagomine are summarized in the table below.

Property	Value
IUPAC Name	(3R,4R,5R)-5-(Hydroxymethyl)piperidine-3,4-diol
Molecular Formula	C <sub>6</sub> H <sub>13</sub> NO <sub>3</sub>
Molecular Weight	147.17 g/mol
Appearance	White to off-white solid
Melting Point	110-112 °C
Solubility	Soluble in water
pKa	Not readily available

## Biological Activity and Mechanism of Action

Isofagomine is a potent competitive inhibitor of several glycosidases, with a particularly high affinity for  $\beta$ -glucosidase. Its mechanism of action involves mimicking the transition state of the natural substrate, thereby blocking the enzyme's active site.

### Inhibitory Activity

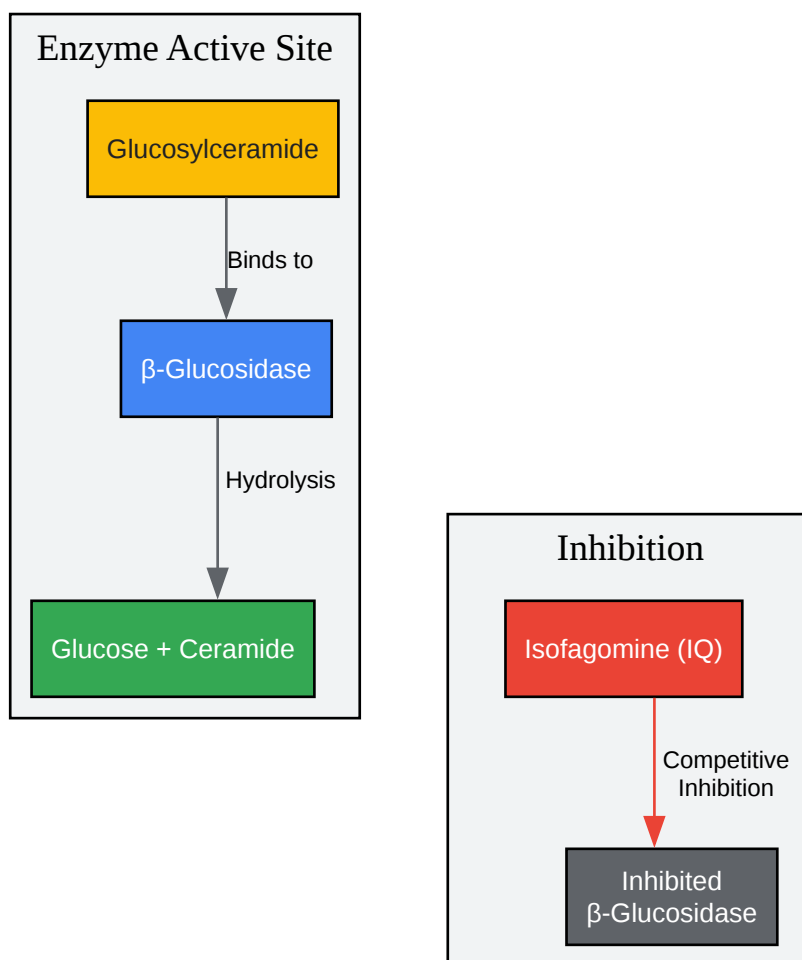
The inhibitory constants ( $K_i$ ) of Isofagomine against various glycosidases are presented below.

Enzyme	$K_i$ (nM)
$\beta$ -Glucosidase	120
$\alpha$ -Glucosidase	800
$\beta$ -Galactosidase	>100,000
$\alpha$ -Galactosidase	>100,000

## Signaling Pathway and Mechanism of Action

The inhibitory action of Isofagomine on  $\beta$ -glucosidase prevents the breakdown of glucosylceramide, which has implications for lysosomal storage disorders such as Gaucher's

disease.



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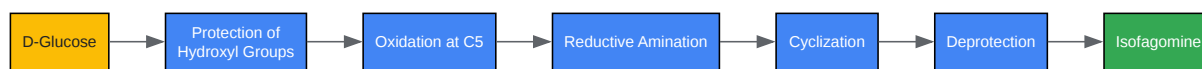
Figure 1: Mechanism of Isofagomine Inhibition.

## Experimental Protocols

The following sections detail the methodologies for the synthesis and enzymatic inhibition assay of Isofagomine.

## Synthesis of Isofagomine

A common route for the synthesis of Isofagomine starts from D-glucose. The following diagram outlines the key steps in a representative synthetic pathway.



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Figure 2: Synthetic Workflow for Isofagomine.

Protocol:

- **Protection:** The hydroxyl groups of D-glucose are protected using standard protecting group chemistry (e.g., acetylation or benzylation) to ensure regioselectivity in subsequent steps.
- **Oxidation:** The primary alcohol at the C6 position is selectively oxidized to an aldehyde.
- **Reductive Amination:** The aldehyde is then subjected to reductive amination, introducing the nitrogen atom that will become part of the piperidine ring.
- **Cyclization:** Intramolecular cyclization is induced to form the piperidine ring structure.
- **Deprotection:** The protecting groups are removed to yield the final Isofagomine product.
- **Purification:** The final compound is purified using techniques such as column chromatography or recrystallization.

## Glycosidase Inhibition Assay

The inhibitory activity of Isofagomine against a specific glycosidase can be determined using a colorimetric assay with a chromogenic substrate.

Materials:

- Glycosidase enzyme (e.g.,  $\beta$ -glucosidase)
- Isofagomine (inhibitor)
- Chromogenic substrate (e.g., p-nitrophenyl- $\beta$ -D-glucopyranoside)
- Buffer solution (e.g., phosphate or citrate buffer at optimal pH for the enzyme)

- 96-well microplate
- Microplate reader

Protocol:

- Preparation: Prepare serial dilutions of Isofagomine in the buffer solution.
- Incubation: In each well of the microplate, add the enzyme solution, a specific concentration of Isofagomine, and buffer. Incubate for a predetermined time (e.g., 15 minutes) at the optimal temperature for the enzyme.
- Reaction Initiation: Add the chromogenic substrate to each well to start the enzymatic reaction.
- Reaction Termination: After a specific time, stop the reaction by adding a stop solution (e.g., a high pH buffer like sodium carbonate).
- Measurement: Measure the absorbance of the released chromophore (e.g., p-nitrophenol at 405 nm) using a microplate reader.
- Data Analysis: Calculate the percentage of inhibition for each concentration of Isofagomine. The IC<sub>50</sub> value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve. The K<sub>i</sub> value can then be calculated using the Cheng-Prusoff equation if the substrate concentration and K<sub>m</sub> are known.
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